molecular formula C11H22ClNO2 B1435692 Oxan-4-yl(piperidin-4-yl)methanol hydrochloride CAS No. 1803572-37-3

Oxan-4-yl(piperidin-4-yl)methanol hydrochloride

Cat. No. B1435692
M. Wt: 235.75 g/mol
InChI Key: HEINCBAEZYJBLV-UHFFFAOYSA-N
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Description

“Oxan-4-yl(piperidin-4-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1803572-37-3 . Its IUPAC name is piperidin-4-yl (tetrahydro-2H-pyran-4-yl)methanol hydrochloride . The molecular weight of this compound is 235.75 .


Molecular Structure Analysis

The Inchi Code for “Oxan-4-yl(piperidin-4-yl)methanol hydrochloride” is 1S/C11H21NO2.ClH/c13-11(9-1-5-12-6-2-9)10-3-7-14-8-4-10;/h9-13H,1-8H2;1H . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Oxan-4-yl(piperidin-4-yl)methanol hydrochloride” include a molecular weight of 235.75 . The compound is a salt . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the web search results.

Scientific Research Applications

  • Pharmaceutical Sciences

    • Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • The methods of application or experimental procedures vary depending on the specific therapeutic application. For example, in anticancer applications, the compounds may be administered intravenously or orally, and the dosage would depend on the specific compound and the patient’s condition .
    • The outcomes also vary. For instance, in anticancer applications, the desired outcome would be the reduction or elimination of cancer cells .
  • Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • The methods of application involve the synthesis of various piperidine derivatives and their testing for therapeutic effects .
    • The outcomes include the discovery of new drugs with potential therapeutic applications .
  • Antiproliferative Activity

    • A series of new diphenyl (piperidine-4-yl) methanol derivatives were prepared and evaluated for their antiproliferative activity against HT-29, HeLa,16 MCF-7 and HepG2 cell lines .
    • The methods of application involved the synthesis of the derivatives and their testing using the MTT assay .
    • The outcomes included the identification of compounds with high cytotoxic activity against all cell lines .

Future Directions

The future directions for “Oxan-4-yl(piperidin-4-yl)methanol hydrochloride” are not specified in the web search results. It’s worth noting that the compound is available for purchase for pharmaceutical testing , which suggests it may have potential applications in drug development or other areas of research.

properties

IUPAC Name

oxan-4-yl(piperidin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c13-11(9-1-5-12-6-2-9)10-3-7-14-8-4-10;/h9-13H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEINCBAEZYJBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2CCOCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxan-4-yl(piperidin-4-yl)methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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